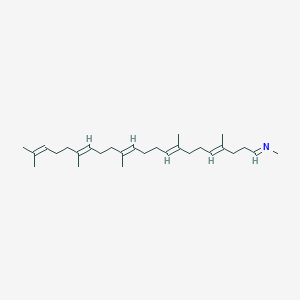
Squalene N-methylimine
Description
Properties
CAS No. |
123453-64-5 |
|---|---|
Molecular Formula |
C28H47N |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
(4E,8E,12E,16E)-N,4,8,13,17,21-hexamethyldocosa-4,8,12,16,20-pentaen-1-imine |
InChI |
InChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23? |
InChI Key |
VCGJAAAECOMPHW-FUDGTJQZSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=NC)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
Synonyms |
squalene N-methylimine |
Origin of Product |
United States |
Scientific Research Applications
Immunomodulatory Effects
Research has demonstrated that squalene can modulate immune responses, particularly in macrophages. A study indicated that squalene promotes wound healing by enhancing the anti-inflammatory cytokine production in M1 macrophages, thus facilitating tissue repair processes . The modulation of cytokines such as IL-10 and IL-4 suggests that Squalene N-methylimine may also exhibit similar immunomodulatory effects, potentially enhancing its application in wound healing therapies.
Anticancer Properties
Squalene has been investigated for its anticancer potential. It has shown efficacy against various cancer types, including breast and colon cancer . The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. This compound may enhance these effects due to its structural modifications that could improve bioavailability or target specificity.
Antioxidant Activity
Squalene is known for its antioxidant properties, which are crucial for protecting cells from oxidative stress . Studies indicate that it can scavenge free radicals more effectively than conventional antioxidants like vitamin E. This property is vital in developing formulations aimed at reducing oxidative damage in skin cells, making this compound a candidate for cosmetic applications focused on anti-aging and skin protection.
Case Studies and Findings
| Study | Findings | Application |
|---|---|---|
| Wound Healing | Squalene enhances IL-10 production in macrophages | Potential use in wound care products |
| Cancer Research | Induces apoptosis in breast cancer cells | Development of anticancer therapeutics |
| Antioxidant Research | Exhibits superior free radical scavenging | Formulation of skincare products |
Cardiovascular Health
Squalene has been linked to cardiovascular benefits by reducing LDL cholesterol levels and promoting overall heart health . The derivative this compound may retain these properties while offering enhanced efficacy due to its modified structure.
Nutritional Supplementation
As a component of dietary supplements, squalene is believed to support immune function and overall health . The inclusion of this compound in nutritional formulations could provide additional health benefits through improved absorption and bioactivity.
Comparison with Similar Compounds
Comparison with Squalane
Squalane, the hydrogenated derivative of squalene, is more chemically stable due to the saturation of its double bonds. Unlike squalene, which is prone to oxidation under ambient conditions , squalane resists degradation, making it preferable for long-term storage in cosmetic formulations. Both compounds are used in emulsions, but squalane’s stability allows broader use in high-temperature processing. Squalene, however, retains unique biological activities, such as antioxidant and anticancer effects, which are less pronounced in squalane .
Comparison with Other Triterpenes
Squalene differs from cyclic triterpenes (e.g., β-amyrin, lupeol) in its linear structure and role as a sterol precursor. For example, hopanoids in bacteria share a similar biosynthesis pathway via squalene synthase (SQS) but form pentacyclic structures critical for membrane stability. Squalene’s role in sterol synthesis (e.g., cholesterol in humans, ergosterol in fungi) underscores its metabolic importance, whereas hopanoids are restricted to prokaryotes .
Stability and Oxidation
Squalene’s oxidation susceptibility contrasts sharply with synthetic antioxidants like α-tocopherol. While squalene itself exhibits antioxidant properties, its degradation under oxidative stress (e.g., in olive oil storage) necessitates stabilization with additives like vitamin E . In contrast, squalane and synthetic lipids (e.g., triglycerides) are more resilient, highlighting a trade-off between bioactivity and stability.
Extraction Methods
Squalene extraction efficiency varies by source:
- Tea leaves : Old leaves and pruning litter show higher squalene content than tender shoots, suggesting underutilized agricultural byproducts as viable sources .
- Rubber seed oil : Supercritical CO2 extraction at 20 MPa and 60°C yields squalene concentrations up to 78% , outperforming conventional solvent methods.
- Soil microbes : Alpine grassland soils on the Tibetan Plateau contain 0.93–10.66% squalene, with higher abundance in harsher environments (e.g., alpine deserts) .
Q & A
Q. What survey design principles ensure reliable data collection in this compound toxicity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


